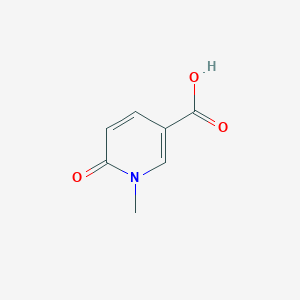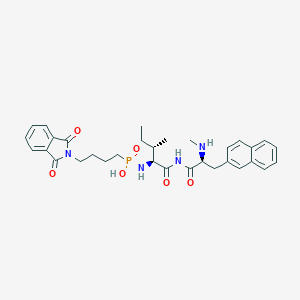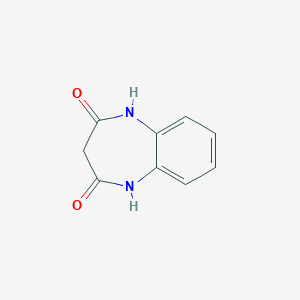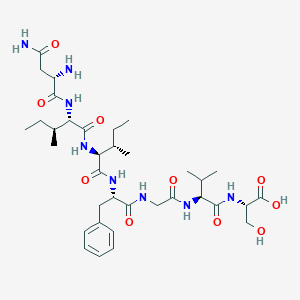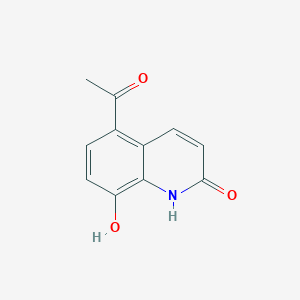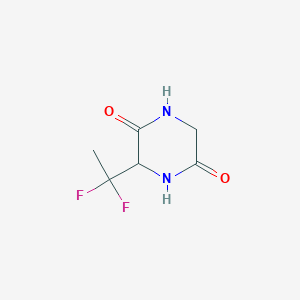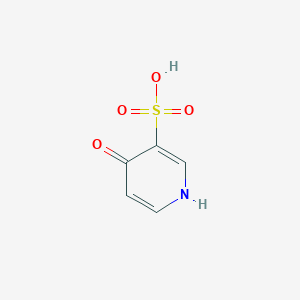
1-Methylpyridinium chloride
説明
1-Methylpyridinium chloride is a chemical compound with the molecular formula C6H8ClN . It is a degradation product of pralidoxime chloride in concentrated acidic solution . Pralidoxime chloride binds to inactivated acetylcholinesterases and is used to combat poisoning from organophosphates and nerve agents .
Molecular Structure Analysis
The molecular structure of 1-Methylpyridinium chloride consists of a positively charged nitrogen atom (N+) connected to a methyl group (CH3) and a pyridine ring . The chloride ion (Cl-) is associated with the molecule as a counterion .
Physical And Chemical Properties Analysis
1-Methylpyridinium chloride has a molecular weight of 129.59 g/mol . It does not have any hydrogen bond donors but has one hydrogen bond acceptor . It also does not have any rotatable bonds .
科学的研究の応用
Agriculture: Enhancing Plant Growth and Distribution Studies
1-Methylpyridinium chloride has been utilized in agricultural research, particularly in the study of plant growth and solute distribution. It is applied to wheat leaves to measure uptake and translocation within the plant. This compound helps in understanding how plants distribute nutrients and other compounds through their tissues, which is crucial for optimizing fertilizer use and improving crop yields .
Medicine: Potential Anti-Carcinogenic Properties
In the medical field, 1-Methylpyridinium chloride is under investigation for its potential anti-carcinogenic properties. It is a derivative of pyridine, which is found in coffee products and has been linked to a reduced risk of colon cancer. The compound’s role in inhibiting cancer cell growth is a significant area of research, with implications for developing new cancer treatments .
Safety And Hazards
1-Methylpyridinium chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . The target organs include the respiratory system .
特性
IUPAC Name |
1-methylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIGYXWRIHZZAA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
694-56-4 (Parent) | |
| Record name | N-Methylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50932185 | |
| Record name | 1-Methylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyridinium chloride | |
CAS RN |
7680-73-1, 14401-93-5 | |
| Record name | Pyridinium, 1-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7680-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRK3W477YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-methylpyridinium chloride?
A1: The molecular formula of 1-methylpyridinium chloride is C6H8ClN, and its molecular weight is 125.57 g/mol.
Q2: Is there any spectroscopic data available for 1-methylpyridinium chloride?
A2: Yes, several studies have investigated the spectroscopic properties of 1-methylpyridinium chloride using techniques like FTIR, Raman, and NMR. For example, one study used these techniques to analyze the structure of 2,3-dicarboxy-1-methylpyridinium chloride. [] Another study utilized FTIR and Raman spectroscopy to analyze the structure of 4-carboxy-1-methylpyridinium chloride. [] These spectroscopic methods are crucial for identifying and characterizing the compound.
Q3: Is there any information about the stability of 1-methylpyridinium chloride under different conditions?
A3: Yes, research on pralidoxime chloride, a related compound, provides insights into stability. Studies show that its degradation rate increases with increasing pH and concentration. [] The degradation products identified include 2-cyano-, 2-carboxamido-, and 2-carboxy-1-methyl-pyridinium chlorides, 1-methylpyridinium chloride, cyanide ion, ammonia, and carbon dioxide. This information highlights the importance of considering pH and concentration during storage and formulation.
Q4: Does 1-methylpyridinium chloride exhibit any catalytic properties?
A4: While not a catalyst itself, 1-methylpyridinium chloride serves as a building block for compounds with catalytic applications. One example is 4,4′,4″-(pyridine-2,4,6-triyl)tris(1-methylpyridinium chloride), which acts as a relay compound in electron transfer processes from dyes to catalysts. [] This electron transfer relay system can be valuable in various catalytic applications, including photocatalysis and electrocatalysis.
Q5: Have there been any computational studies on 1-methylpyridinium chloride?
A5: Yes, ab initio molecular dynamics simulations have been used to explore the behavior of an excess electron in 1-methylpyridinium chloride-based ionic liquids. [] The simulations revealed that the excess electron resides in cation π*-type orbitals, switching between localized and delocalized states. These findings are crucial for understanding electron transfer processes in such ionic liquids.
Q6: How do structural modifications of 1-methylpyridinium chloride affect its biological activity?
A6: While specific SAR studies on 1-methylpyridinium chloride are limited in the provided literature, research on similar pyridinium aldoximes offers valuable insights. For instance, changing the position of the hydroxyiminomethyl group on the pyridinium ring significantly influences the reactivation potency of organophosphate-inhibited acetylcholinesterase. [, ] Additionally, incorporating specific functional groups, like carbamoyl groups, can enhance the binding affinity and reactivation rate. [, ] These findings suggest that even minor structural changes can substantially impact the biological activity of these compounds.
Q7: What are the strategies for improving the stability and solubility of 1-methylpyridinium chloride-based compounds?
A7: Research on pralidoxime chloride formulation provides valuable insights. One study explored its stability in concentrated acidic solutions and identified various degradation products. [] While specific formulation strategies for 1-methylpyridinium chloride aren't detailed in the provided literature, common approaches for enhancing stability and solubility include adjusting pH, using appropriate buffer systems, adding stabilizers like antioxidants, and exploring different salt forms or prodrug strategies.
Q8: What analytical techniques are used to characterize and quantify 1-methylpyridinium chloride?
A8: Several analytical techniques are employed to study 1-methylpyridinium chloride and its derivatives. These include:
- High-performance liquid chromatography (HPLC): Used to quantify pralidoxime chloride and its decomposition products. [] This method offers high sensitivity and reproducibility for analyzing these compounds in various matrices.
- Ion-selective electrodes: Employed to detect cyanide, a potential degradation product of pralidoxime chloride. [] This method provides a simple and rapid way to monitor cyanide levels.
- Mass spectrometry (MS): Utilized to identify degradation products of pralidoxime chloride. [] MS provides detailed information about the molecular weight and structure of the analyzed compounds.
Q9: What is known about the environmental impact and degradation of 1-methylpyridinium chloride?
A9: Although the provided literature doesn't directly address the environmental impact of 1-methylpyridinium chloride, research on its structural analog, 4-carboxy-1-methylpyridinium chloride, offers relevant information. This compound is a photolytic product of the herbicide paraquat and can be metabolized by certain bacteria. [, ] Understanding the microbial degradation pathways of related compounds can provide insights into the potential environmental fate of 1-methylpyridinium chloride.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






